![molecular formula C11H10ClN5O B14140684 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol is an organic compound with the molecular formula C11H10ClN5O This compound is characterized by the presence of a pyrimidine ring substituted with an amino and a chloro group, linked to a phenol group through a hydrazinylidene bridge
Vorbereitungsmethoden
The synthesis of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and 3-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in ethanol or methanol as the solvent.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions due to the presence of the chloro group on the pyrimidine ring.
Oxidation and Reduction: The phenol group can participate in oxidation reactions, forming quinones, while the hydrazinylidene bridge can be reduced to hydrazine derivatives.
Condensation Reactions: The amino group on the pyrimidine ring can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol can be compared with other similar compounds such as:
2-amino-4,6-dichloropyrimidine: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
6-chloropyrimidin-4-yl derivatives: These compounds have similar structural features and chemical properties, making them useful in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene bridge, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10ClN5O |
|---|---|
Molekulargewicht |
263.68 g/mol |
IUPAC-Name |
3-[(E)-[(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C11H10ClN5O/c12-10-9(13)11(15-6-14-10)17-16-5-7-2-1-3-8(18)4-7/h1-6,18H,13H2,(H,14,15,17)/b16-5+ |
InChI-Schlüssel |
ASYHLWBMSJNFOC-FZSIALSZSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=NC=N2)Cl)N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C(=NC=N2)Cl)N |
Löslichkeit |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
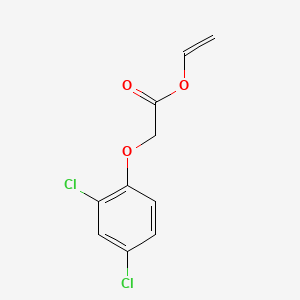
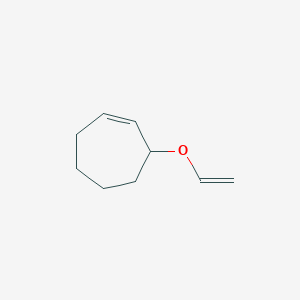
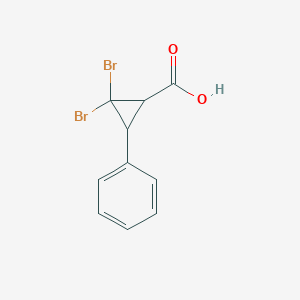
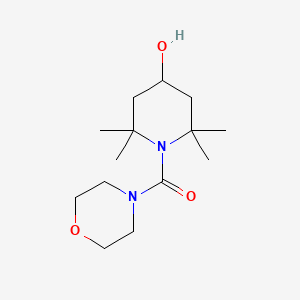
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
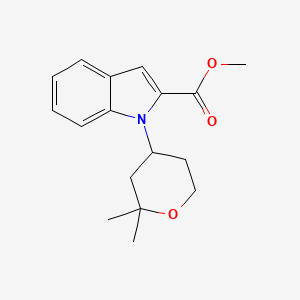
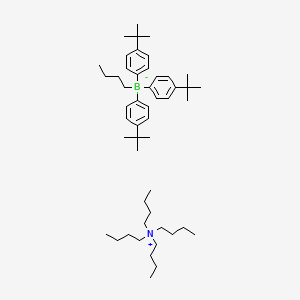
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)
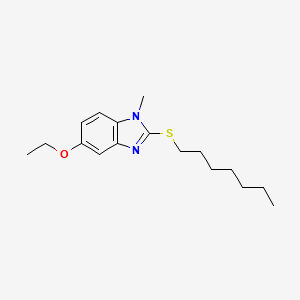
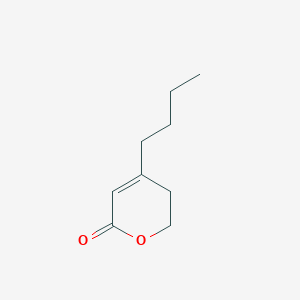

![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
